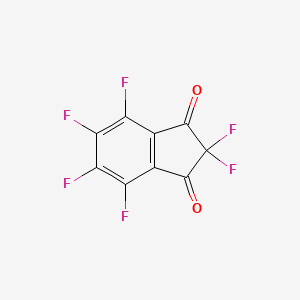
2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione typically involves the fluorination of indene derivatives. One common method includes the reaction of indene with hexafluoropropene in the presence of a catalyst under controlled temperature and pressure conditions. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty polymers and materials with enhanced chemical resistance.
Mechanism of Action
The mechanism by which 2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively.
Comparison with Similar Compounds
Compared to other fluorinated indene derivatives, 2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione is unique due to its high degree of fluorination, which imparts superior stability and reactivity. Similar compounds include:
- 1,3,3-Trichloro-2,2,4,5,6,7-hexafluoro-1H-indene
- 2,2,4,5,6,7-Hexafluoro-1H-indene-1,3-dione
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Properties
CAS No. |
58161-60-7 |
|---|---|
Molecular Formula |
C9F6O2 |
Molecular Weight |
254.08 g/mol |
IUPAC Name |
2,2,4,5,6,7-hexafluoroindene-1,3-dione |
InChI |
InChI=1S/C9F6O2/c10-3-1-2(4(11)6(13)5(3)12)8(17)9(14,15)7(1)16 |
InChI Key |
XYWXKKFHKSXACO-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=O)C(C2=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















